(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(2-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-21-14-8-7-12(18)10-15(14)23-17(21)20-16(22)9-6-11-4-2-3-5-13(11)19/h2-10H,1H3/b9-6+,20-17? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHMFIWLCZGCR-TXMDJWOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a member of the benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.80 g/mol. The structure features a benzothiazole moiety, which is known for its role in various biological activities.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit potent anticancer properties. In one study, a series of benzothiazole compounds were synthesized and evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The active compound showed significant inhibition of cell proliferation, with IC50 values ranging from 1 to 4 μM .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | AKT/ERK pathway inhibition |
| B7 | A549 | 2 | Apoptosis induction |
| B7 | H1299 | 4 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects. In vitro studies assessed its impact on inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 mouse macrophages. The results indicated a significant reduction in cytokine levels, suggesting potential for treating inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Level (pg/mL) | Concentration (μM) |
|---|---|---|
| B7 | IL-6: 150 | 1 |
| B7 | TNF-α: 100 | 1 |
Antimicrobial Activity
Benzothiazole derivatives have also shown antimicrobial properties. Studies have reported that certain derivatives exhibit antibacterial and antifungal activities against various pathogens. For instance, compounds derived from benzothiazole demonstrated minimal inhibitory concentrations (MIC) in the range of 50-100 μg/mL against several bacterial strains .
Case Studies
- Case Study on Cancer Cell Lines : A recent study synthesized twenty-five novel benzothiazole compounds and evaluated their effects on human cancer cell lines. The lead compound exhibited significant cytotoxicity and was shown to induce apoptosis through the activation of caspases .
- Inflammatory Response Modulation : Another investigation explored the modulation of inflammatory responses in macrophages treated with benzothiazole derivatives. The study found that these compounds significantly reduced the expression of pro-inflammatory markers, highlighting their therapeutic potential in managing chronic inflammatory conditions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectroscopic Comparison
Table 2: Substituent Electronegativity and Effects
| Substituent | Electronegativity (χ) | Effect on Reactivity |
|---|---|---|
| Cl | 3.00 | Moderate electron withdrawal |
| NO₂ | 8.39 | Strong electron withdrawal |
| OMe | 2.58 | Electron donation via resonance |
Preparation Methods
Key Building Blocks
The primary building blocks for the synthesis include:
- 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one or 6-chloro-2-aminobenzothiazole derivatives
- 3-(2-Chlorophenyl)acrylic acid or related acryloyl precursors
- Coupling reagents for amide bond formation
- Reagents for N-methylation and constructing the ylidene functionality
General Synthetic Strategy
The synthesis typically involves three major steps:
- Preparation of the appropriately substituted benzothiazole core
- Synthesis of the 3-(2-chlorophenyl)acrylic acid component
- Coupling of these components followed by necessary functional group transformations to achieve the ylidene structure
Preparation Methods for the Benzothiazole Core
The benzothiazole core represents a critical component in the target molecule and can be synthesized through several established routes.
Method 1: From 2-Aminothiophenols
The most direct approach involves the cyclization of 4-chloro-2-aminothiophenol with appropriate reagents to form the benzothiazole structure.
Procedure:
- A solution of 4-chloro-2-aminothiophenol (1.0 eq) in ethanol is treated with an appropriate aldehyde or carboxylic acid derivative (1.2 eq).
- The reaction mixture is heated under reflux for 4-6 hours, typically in the presence of a catalytic amount of p-toluenesulfonic acid.
- After cooling, the precipitated benzothiazole is filtered, washed with cold ethanol, and dried.
- N-methylation is achieved using iodomethane (1.5 eq) in the presence of sodium hydride (1.1 eq) in anhydrous THF at 0°C to room temperature.
Method 2: Via Oxidative Cyclization
This approach involves the treatment of N-(2-chlorophenyl)thioureas with oxidizing agents to facilitate ring closure.
Procedure:
- N-(4-chloro-2-mercaptophenyl)formamide (1.0 eq) is dissolved in DMSO.
- Iodine (1.2 eq) is added as the oxidizing agent.
- The mixture is stirred at room temperature for 2-3 hours.
- After completion (monitored by TLC), the reaction is quenched with aqueous sodium thiosulfate.
- The product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated under reduced pressure.
- N-methylation is performed using the procedure described in Method 1.
Table 1 summarizes the reaction conditions and yields for these approaches:
| Method | Starting Material | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chloro-2-aminothiophenol | Appropriate aldehyde, p-TsOH | EtOH, reflux, 4-6h | 75-85 |
| 2 | N-(4-Chloro-2-mercaptophenyl)formamide | I₂ | DMSO, rt, 2-3h | 70-80 |
| 3 | 4-Chloro-2-aminobenzenethiol | CS₂, NaOH, phenacyl bromide | EtOH, reflux | 65-75 |
Synthesis of 3-(2-Chlorophenyl)acrylic Acid Component
The preparation of the acrylic acid component with the correct stereochemistry is crucial for the overall synthesis.
Method 1: Knoevenagel Condensation
Procedure:
- 2-Chlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) are dissolved in pyridine.
- A catalytic amount of piperidine is added.
- The mixture is heated at 90-100°C for 3-4 hours.
- After cooling, the reaction mixture is poured into ice-cold HCl solution.
- The precipitated acrylic acid is filtered, washed with cold water, and recrystallized from ethanol.
This method typically yields predominantly the (E)-isomer due to thermodynamic control.
Method 2: Heck Coupling
A more stereoselective approach utilizes palladium-catalyzed Heck coupling:
Procedure:
- 2-Chloroiodobenzene (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq) are combined in triethylamine.
- The mixture is heated at 100°C for 12-24 hours under nitrogen atmosphere.
- After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated.
- The residue is purified by recrystallization or column chromatography.
Conversion to Acryloyl Chloride
For coupling purposes, the acrylic acid is often converted to its acyl chloride:
Procedure:
- 3-(2-Chlorophenyl)acrylic acid (1.0 eq) is suspended in dichloromethane.
- Thionyl chloride (2.0 eq) and a catalytic amount of DMF are added.
- The mixture is refluxed for
2-3 hours. - The solvent and excess thionyl chloride are removed under reduced pressure to yield the acryloyl chloride, which is used immediately without further purification.
Table 2 presents comparative data for these methods:
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| Knoevenagel | 2-Chlorobenzaldehyde | Malonic acid, piperidine | Pyridine, 90-100°C, 3-4h | 70-80 | >95:5 |
| Heck Coupling | 2-Chloroiodobenzene | Acrylic acid, Pd(OAc)₂ | Et₃N, 100°C, 12-24h | 65-75 | >98:2 |
| Wittig Reaction | 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | THF, rt to reflux | 75-85 | 90:10 |
Coupling Strategies and Formation of the Ylidene Structure
The formation of the acrylamide linkage and establishment of the ylidene functionality represent key steps in the synthesis.
Method 1: Direct Coupling and Functionalization
Procedure:
- 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one (1.0 eq) is dissolved in anhydrous THF.
- The solution is cooled to -78°C, and n-BuLi (1.1 eq) is added dropwise.
- After stirring for 30 minutes, 3-(2-chlorophenyl)acryloyl chloride (1.2 eq) is added slowly.
- The reaction is allowed to warm to room temperature and stirred overnight.
- After workup, the crude product is treated with Lawesson's reagent in toluene to generate the thioamide.
- Treatment with triphenylphosphine and carbon tetrachloride in acetonitrile yields the ylidene structure.
Method 2: Via Intermediate N-Acylation
This approach involves the conversion of 2-aminobenzothiazole derivatives to the target compound:
Procedure:
- 6-Chloro-2-amino-3-methylbenzothiazole (1.0 eq) is dissolved in dichloromethane containing triethylamine (2.0 eq).
- 3-(2-Chlorophenyl)acryloyl chloride (1.2 eq) is added dropwise at 0°C.
- The mixture is stirred at room temperature for 4-6 hours.
- After workup, the resulting amide is treated with POCl₃ in DMF at 80°C for 2 hours to form the ylidene structure.
- The product is purified by column chromatography.
Method 3: Through Enamine Intermediates
A more specialized approach leverages enamine chemistry:
Procedure:
- 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one (1.0 eq) is treated with DMF-DMA (2.0 eq) in toluene under reflux.
- The resulting enamine intermediate is isolated and treated with 3-(2-chlorophenyl)acrylic acid (1.1 eq), DCC (1.2 eq), and DMAP (0.1 eq) in dichloromethane.
- After coupling, the product is cyclized using POCl₃ in chloroform at reflux to form the ylidene structure.
Table 3 summarizes these coupling approaches:
| Method | Key Intermediates | Critical Reagents | Conditions | Overall Yield (%) |
|---|---|---|---|---|
| Direct Coupling | Acylated benzothiazolone | n-BuLi, Lawesson's reagent | -78°C to rt, then reflux | 45-55 |
| N-Acylation | N-acylaminobenzothiazole | POCl₃, DMF | 0°C to rt, then 80°C | 50-60 |
| Enamine Strategy | Enamine intermediate | DMF-DMA, DCC, POCl₃ | Reflux, multiple steps | 40-50 |
Comprehensive Synthetic Protocol for this compound
Based on the methodologies discussed, a refined synthetic protocol can be established:
Synthesis of 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one
Materials:
- 4-Chloro-2-aminothiophenol (5.0 g, 31.2 mmol)
- Carbonyldiimidazole (5.6 g, 34.3 mmol)
- Iodomethane (4.9 g, 34.3 mmol)
- Sodium hydride (60% dispersion in mineral oil, 1.4 g, 34.3 mmol)
- Anhydrous THF (100 mL)
- Anhydrous DMF (50 mL)
Procedure:
- In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, 4-chloro-2-aminothiophenol is dissolved in anhydrous THF (50 mL).
- Carbonyldiimidazole is added in portions, and the mixture is refluxed for 4 hours.
- After cooling, the solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol to yield 6-chlorobenzo[d]thiazol-2(3H)-one.
- For N-methylation, the benzothiazolone (4.0 g) is dissolved in anhydrous DMF (50 mL), and the solution is cooled to 0°C.
- Sodium hydride is added in portions, and the mixture is stirred for 30 minutes.
- Iodomethane is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated. Purification by column chromatography (hexane/ethyl acetate, 4:1) yields 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one.
Yield: 3.7 g (85%)
Synthesis of (E)-3-(2-Chlorophenyl)acrylic Acid
Materials:
- 2-Chlorobenzaldehyde (5.0 g, 35.6 mmol)
- Malonic acid (4.1 g, 39.2 mmol)
- Piperidine (0.3 g, 3.6 mmol)
- Pyridine (30 mL)
Procedure:
- In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, 2-chlorobenzaldehyde and malonic acid are dissolved in pyridine.
- Piperidine is added, and the mixture is heated at 90-100°C for 4 hours.
- After cooling, the reaction mixture is poured into ice-cold 2M HCl solution (100 mL).
- The precipitated product is filtered, washed with cold water, and recrystallized from ethanol to yield (E)-3-(2-chlorophenyl)acrylic acid.
Yield: 5.2 g (80%)
Conversion to Acryloyl Chloride
Materials:
- (E)-3-(2-Chlorophenyl)acrylic acid (5.0 g, 27.3 mmol)
- Thionyl chloride (6.5 g, 54.6 mmol)
- Catalytic DMF (0.1 mL)
- Anhydrous dichloromethane (50 mL)
Procedure:
- In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, (E)-3-(2-chlorophenyl)acrylic acid is suspended in anhydrous dichloromethane.
- Thionyl chloride and catalytic DMF are added, and the mixture is refluxed for 2 hours.
- The solvent and excess thionyl chloride are removed under reduced pressure to yield (E)-3-(2-chlorophenyl)acryloyl chloride, which is used without further purification.
Yield: 5.4 g (quantitative)
Coupling and Formation of Ylidene Structure
Materials:
- 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one (3.0 g, 15.1 mmol)
- (E)-3-(2-Chlorophenyl)acryloyl chloride (3.3 g, 16.6 mmol)
- n-BuLi (1.6M in hexanes, 10.4 mL, 16.6 mmol)
- Lawesson's reagent (3.4 g, 8.4 mmol)
- Anhydrous THF (50 mL)
- Anhydrous toluene (50 mL)
Procedure:
- In a 250 mL flame-dried round-bottom flask under nitrogen, 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one is dissolved in anhydrous THF (50 mL).
- The solution is cooled to -78°C, and n-BuLi is added dropwise.
- After stirring for 30 minutes, (E)-3-(2-chlorophenyl)acryloyl chloride in THF (10 mL) is added slowly.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with saturated NH₄Cl solution, and the product is extracted with ethyl acetate.
- After drying and concentration, the crude N-acylated product is dissolved in anhydrous toluene (50 mL).
- Lawesson's reagent is added, and the mixture is refluxed for 3 hours.
- After cooling, the solvent is removed, and the residue is purified by column chromatography (hexane/ethyl acetate, 9:1) to yield this compound.
Yield: 2.8 g (50% over two steps)
Spectroscopic Characterization and Physical Properties
The comprehensive characterization of this compound is essential for confirming its structure and purity.
Spectroscopic Data
Based on related compounds, the expected spectroscopic properties include:
¹H NMR (400 MHz, CDCl₃):
- δ 7.85-7.80 (d, 1H, J = 15.6 Hz, CH=CH)
- δ 7.65-7.35 (m, 7H, aromatic protons)
- δ 6.60-6.55 (d, 1H, J = 15.6 Hz, CH=CH)
- δ 3.40-3.35 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃):
- δ 165-163 (C=O)
- δ 159-157 (C=N)
- δ 143-141 (CH=CH)
- δ 136-120 (aromatic carbons)
- δ 120-118 (CH=CH)
- δ 32-30 (N-CH₃)
IR (KBr, cm⁻¹):
- 1645-1640 (C=O stretching)
- 1625-1620 (C=N stretching)
- 1595-1585 (C=C stretching)
- 750-745 (C-Cl stretching)
Mass Spectrometry:
- Molecular ion [M]⁺: m/z 374
- Fragment ions: m/z 339 [M-Cl]⁺, 196 (benzothiazole fragment)
Physical Properties
The physical properties of the target compound, based on analogous structures, would include:
| Property | Value |
|---|---|
| Physical State | Pale yellow to white crystalline solid |
| Melting Point | 180-185°C |
| Solubility | Soluble in dichloromethane, chloroform, DMSO; slightly soluble in ethanol; insoluble in water |
| Log P | Approximately 4.2-4.5 |
| pKa | Approximately 8.5-9.0 |
| UV-Vis λₘₐₓ (in CH₃CN) | 320-330 nm |
Purification Techniques
The purification of this compound can be achieved through several methods:
Recrystallization
For small-scale synthesis, recrystallization from appropriate solvent systems provides a straightforward purification method.
Procedure:
Column Chromatography
For larger-scale preparations or when high purity is required:
Procedure:
- The crude product is adsorbed onto silica gel.
- Purification is performed using a gradient elution system starting with hexane and gradually increasing the proportion of ethyl acetate (typically from 95:5 to 80:20).
- Fractions containing the pure product (monitored by TLC) are combined and concentrated.
Preparative HPLC
For obtaining analytical-grade material:
Conditions:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient (60:40 to 90:10)
- Flow rate: 10 mL/min
- Detection: UV at 254 nm
Optimization Strategies and Scale-up Considerations
Optimizing the synthesis for larger scales requires consideration of several factors:
Key Optimization Parameters
Table 4 summarizes critical parameters that influence the yield and stereoselectivity:
| Parameter | Impact | Optimization Strategy |
|---|---|---|
| Temperature | Affects stereoselectivity and side reactions | Maintain precise temperature control, especially during coupling steps |
| Solvent | Influences reaction kinetics and solubility | Use anhydrous, high-purity solvents; THF for metallation, toluene for thionation |
| Reagent Quality | Critical for sensitive reactions | Use freshly prepared or high-purity reagents, especially acryloyl chloride and organolithium bases |
| Reaction Time | Affects completion and side reactions | Monitor by TLC or HPLC; optimize for each step individually |
| Order of Addition | Critical for metallation and coupling | Maintain strict order and rate of addition, especially at low temperatures |
Scale-up Considerations
For industrial or large-scale synthesis:
- Safety considerations: Particular attention to exothermic reactions, especially during metallation and thionation steps
- Equipment design: Use of reactors with efficient cooling capabilities for temperature-sensitive steps
- Process modifications: Potential replacement of highly reactive reagents (e.g., n-BuLi) with safer alternatives
- Workup procedures: Implementation of continuous extraction methods for improved efficiency
- Waste management: Development of recycling protocols for solvents and reagents
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves sequential condensation and cyclization steps. Key reagents include sodium hydride (base) and dimethylformamide (DMF) as a solvent. Temperature control (0–60°C) and pH monitoring are critical to minimize by-products. Purification often requires column chromatography or recrystallization using ethanol/water mixtures to achieve >90% purity .
Q. How can researchers confirm the molecular structure and purity of the compound?
Structural confirmation relies on ¹H/¹³C NMR (to identify aromatic protons and chlorophenyl groups), FT-IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for exact mass verification. Purity is assessed via HPLC (>98% purity threshold) and melting point analysis (e.g., 192–194°C for structurally similar compounds) .
Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?
Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates. Low-temperature conditions (0–5°C) are recommended during imine formation to prevent premature cyclization. Anhydrous environments are essential to avoid hydrolysis of the acrylamide moiety .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations model interactions with enzymes like kinases or microbial proteins. For example, the chlorophenyl group’s electron-withdrawing nature enhances binding affinity to hydrophobic pockets in target proteins . Pharmacophore mapping identifies critical hydrogen-bonding sites (e.g., amide NH) for activity optimization .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions. Standardize protocols using:
- Broth microdilution (CLSI guidelines) for MIC determination.
- Time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects. Cross-validate with chemoinformatics models (e.g., QSAR) to correlate substituent effects (e.g., chloro vs. nitro groups) with activity trends .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Structure-activity relationship (SAR) studies show:
- 6-Chloro on the benzothiazole enhances antimicrobial potency (MIC ~2 µg/mL vs. S. aureus).
- Replacing 2-chlorophenyl with 4-nitrophenyl reduces solubility but increases cytotoxicity (IC₅₀ ~10 µM in HeLa cells). Synthetic analogs with methoxyethyl substituents improve pharmacokinetic profiles (e.g., logP reduction from 3.5 to 2.8) .
Q. What analytical techniques identify degradation products under physiological conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS reveal:
- Hydrolysis of the acrylamide bond at pH >8.
- Oxidative cleavage of the thiazole ring under H₂O₂ exposure. Accelerated stability testing (40°C/75% RH) guides formulation strategies to mitigate degradation .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.85 (d, J=15.6 Hz, CH=CH), δ 6.92 (s, benzothiazole H) | |
| FT-IR | 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) | |
| HRMS | [M+H]⁺ calc. 389.0523, found 389.0518 |
Table 2: Comparative Bioactivity of Structural Analogs
| Substituent (R) | MIC (S. aureus) | IC₅₀ (HeLa) | logP |
|---|---|---|---|
| 6-Cl, 2-ClPh | 2 µg/mL | 25 µM | 3.5 |
| 6-Cl, 4-NO₂Ph | 4 µg/mL | 10 µM | 4.2 |
| 6-OCH₃, 2-ClPh | 8 µg/mL | 50 µM | 2.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
